2-Amino-N-butylbenzo[d]thiazole-6-carboxamide

Catalog No.
S15498463
CAS No.
M.F
C12H15N3OS
M. Wt
249.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-butylbenzo[d]thiazole-6-carboxamide

Product Name

2-Amino-N-butylbenzo[d]thiazole-6-carboxamide

IUPAC Name

2-amino-N-butyl-1,3-benzothiazole-6-carboxamide

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C12H15N3OS/c1-2-3-6-14-11(16)8-4-5-9-10(7-8)17-12(13)15-9/h4-5,7H,2-3,6H2,1H3,(H2,13,15)(H,14,16)

InChI Key

MYXQABVWFYDURQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)N=C(S2)N

2-Amino-N-butylbenzo[d]thiazole-6-carboxamide is a chemical compound characterized by its unique structure that incorporates a benzo[d]thiazole moiety, an amine group, and a carboxamide functional group. The molecular formula of this compound is C13H15N3OSC_{13}H_{15}N_{3}OS, with a molecular weight of approximately 261.34 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Due to the presence of functional groups:

  • Alkylation: The amino group can undergo alkylation when reacted with alkyl halides, leading to the formation of various derivatives.
  • Oxidation: The compound can be oxidized using strong oxidizing agents, which may modify the thiazole ring or the amine group.
  • Acylation: The amine can react with acyl chlorides to form N-acyl derivatives, expanding its chemical diversity.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study .

2-Amino-N-butylbenzo[d]thiazole-6-carboxamide exhibits notable biological activities, particularly in pharmacology. Studies indicate that compounds within the benzothiazole class can interact with various biological targets, including receptors and enzymes associated with neurological and inflammatory diseases. For instance, research has shown that benzothiazole derivatives can exhibit affinity for dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

The synthesis of 2-Amino-N-butylbenzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions:

  • Formation of Benzothiazole: The initial step often involves synthesizing the benzothiazole core through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of Amino Group: An amino group is introduced via nucleophilic substitution or direct amination methods.
  • Carboxamide Formation: The final step includes the conversion of a carboxylic acid derivative into a carboxamide through reaction with an amine, often using coupling reagents .

The compound has potential applications in several fields:

  • Pharmaceuticals: It serves as a lead compound for developing drugs targeting neurological conditions and other diseases due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or diseases in crops.

Interaction studies have focused on understanding how 2-Amino-N-butylbenzo[d]thiazole-6-carboxamide interacts with biological systems:

  • Receptor Binding Studies: Investigations into its binding affinity for dopamine receptors have shown promising results, indicating its potential as a therapeutic agent.
  • Enzyme Inhibition: Studies have also explored its role as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies .

Several compounds share structural similarities with 2-Amino-N-butylbenzo[d]thiazole-6-carboxamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Amino-benzothiazole-6-carboxylic acid diethylamide333434-07-40.93
2-Amino-N-cyclohexylbenzo[d]thiazole-6-carboxamide505078-84-20.92
2-Amino-N-(sec-butyl)benzo[d]thiazole-6-carboxamide320740-71-40.91
2-Amino-N-(tert-butyl)benzo[d]thiazole-6-carboxamide519017-11-90.89

These compounds exhibit variations in their side chains or functional groups, which can significantly affect their biological activity and pharmacological properties. The unique combination of the butyl group and the specific positioning of functional groups in 2-Amino-N-butylbenzo[d]thiazole-6-carboxamide distinguishes it from these analogs, potentially enhancing its efficacy against specific targets .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.09358328 g/mol

Monoisotopic Mass

249.09358328 g/mol

Heavy Atom Count

17

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